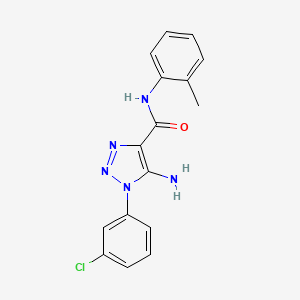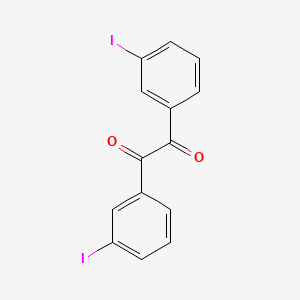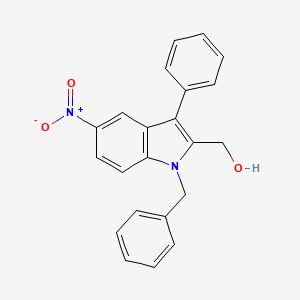![molecular formula C19H21N3O3S B5070117 2-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5070117.png)
2-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been developed as a targeted therapy for the treatment of cancer. It was first synthesized in 1999 by Bayer AG and was approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mécanisme D'action
Sorafenib inhibits the activity of several kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-KIT. By inhibiting these kinases, Sorafenib disrupts signaling pathways that are involved in tumor growth, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor cell proliferation, and reduce tumor angiogenesis. It has also been shown to enhance the activity of immune cells, such as natural killer cells, which can help to eliminate cancer cells. Sorafenib has been associated with several side effects, including fatigue, diarrhea, hand-foot skin reaction, and hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
Sorafenib has several advantages for use in laboratory experiments. It is a small molecule drug that can easily penetrate cell membranes and reach intracellular targets. It has a well-characterized mechanism of action and has been extensively studied in preclinical and clinical trials. However, Sorafenib has some limitations for use in laboratory experiments. It is a targeted therapy that may not be effective in all types of cancer, and its efficacy may be influenced by genetic mutations in cancer cells.
Orientations Futures
There are several future directions for research on Sorafenib. One area of interest is the development of new Sorafenib analogs with improved efficacy and reduced side effects. Another area of interest is the investigation of Sorafenib in combination with other anticancer agents, such as immunotherapies or other targeted therapies. Additionally, there is a need for further research to identify biomarkers that can predict which patients are most likely to benefit from Sorafenib treatment.
Méthodes De Synthèse
The synthesis of Sorafenib involves several steps, starting from the reaction of 4-chlorobenzoic acid with 4-aminophenol to form 4-(4-aminophenoxy)benzoic acid. This intermediate is then reacted with thionyl chloride to form 4-(4-chlorosulfonylphenyl)amino-3-nitrobenzoic acid, which is then reduced to the corresponding amine using tin and hydrochloric acid. The final step involves the reaction of this amine with 4-(4-morpholinyl)aniline to form Sorafenib.
Applications De Recherche Scientifique
Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. It has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, thyroid cancer, and melanoma. Sorafenib has also been investigated for its potential use in combination with other anticancer agents.
Propriétés
IUPAC Name |
2-methoxy-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-24-17-5-3-2-4-16(17)18(23)21-19(26)20-14-6-8-15(9-7-14)22-10-12-25-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEHXDVCCMVKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5070045.png)
![N-benzyl-2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5070052.png)
![N-phenyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5070061.png)
![N-[2-(4-fluorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5070064.png)

![4-({[(4-methylphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5070086.png)

![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5070109.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5070123.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B5070136.png)

![2-[(8-methoxy-4-methyl-2-quinolinyl)(propyl)amino]ethanol](/img/structure/B5070144.png)

![propyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5070149.png)